![molecular formula C23H19FN6O2 B2891574 N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207019-27-9](/img/structure/B2891574.png)

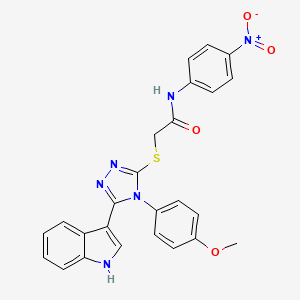

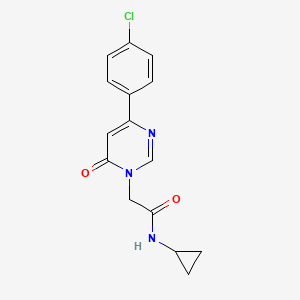

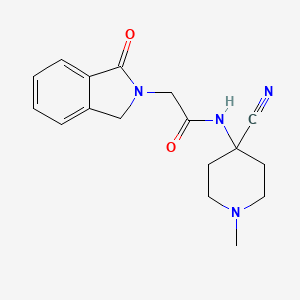

N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2 and its molecular weight is 430.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Activities

The synthesis of heterocycles incorporating an antipyrine moiety, including structures related to the given compound, has shown potential in anticancer and antimicrobial activities. For example, the facile synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety has been described. These compounds have been found to possess notable anticancer and antimicrobial activities (S. Riyadh, N. A. Kheder, & Ahlam M. Asiry, 2013).

Radioligand Imaging

Compounds structurally related to the specified chemical have been explored for their potential as selective ligands for radioligand imaging. Specifically, derivatives have been reported as selective ligands of the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging to study neuroinflammatory processes. For instance, the radiosynthesis of [18F]PBR111, a compound designed with a fluorine atom for labeling with fluorine-18, allows for in vivo imaging using PET, demonstrating the compound's utility in medical diagnostics (F. Dollé, F. Hinnen, et al., 2008).

Antipsychotic Potential

Research into novel potential antipsychotic agents has identified compounds with structures akin to the queried chemical. These compounds have been shown to possess an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting their potential as new therapeutic agents for psychiatric disorders. The study of their synthesis, pharmacological evaluation, and structural-activity relationship provides valuable insights into their mechanism of action and therapeutic potential (L D Wise, D E Butler, et al., 1987).

Antioxidant Activity

Compounds incorporating the core structure of the queried chemical have been synthesized and evaluated for their antioxidant activities. The exploration of N-substituted benzyl/phenyl derivatives has led to the identification of molecules with significant radical scavenging activity, highlighting their potential in the development of antioxidant therapies (Matloob Ahmad, H. Siddiqui, et al., 2012).

In Vitro Anticoronavirus and Antitumoral Activity

The discovery of pyrazolo[1,5-a]pyrimidine derivatives has unveiled compounds with promising in vitro anticoronavirus and antitumoral activities. Structural variations in these compounds have allowed for the tuning of biological properties towards specific antiviral or antitumoral activities, suggesting a versatile platform for the development of new therapeutic agents (Parameshwara Chary Jilloju, L. Persoons, et al., 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 2,5-dimethylaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "2,5-dimethylaniline", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid and 2,5-dimethylaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Filter the reaction mixture to remove any insoluble byproducts and wash the filter cake with a suitable solvent.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride and heat the mixture under reflux conditions for several hours.", "Step 6: Cool the reaction mixture and pour it into a suitable solvent such as water or ethyl acetate.", "Step 7: Collect the precipitated product by filtration and wash it with a suitable solvent.", "Step 8: Dry the product under reduced pressure to obtain N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide as a white solid." ] } | |

Numéro CAS |

1207019-27-9 |

Formule moléculaire |

C23H19FN6O2 |

Poids moléculaire |

430.443 |

Nom IUPAC |

N-(2,5-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C23H19FN6O2/c1-14-3-4-15(2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,31) |

Clé InChI |

AWYPDTFYNHNJQD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)